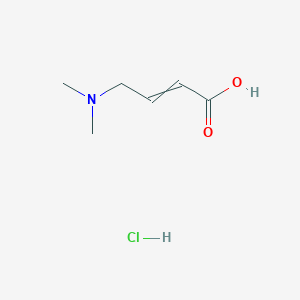

trans-4-Dimethylaminocrotonic acid hydrochloride

説明

特性

IUPAC Name |

4-(dimethylamino)but-2-enoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHNQHFOIVLAQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98548-81-3 | |

| Record name | 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Dimethylaminocrotonic acid hydrochloride typically involves the reaction of dimethylamine with crotonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Reactants: Dimethylamine and crotonic acid.

Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.

Procedure: The mixture is stirred at a specific temperature until the reaction is complete, followed by purification to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Continuous Stirred Tank Reactors (CSTR): Used to maintain consistent reaction conditions.

Purification: Techniques such as crystallization and filtration are employed to purify the final product.

Quality Control: Analytical methods like HPLC and NMR are used to ensure the quality and purity of the compound.

化学反応の分析

Types of Reactions: trans-4-Dimethylaminocrotonic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Corresponding oxides and hydroxyl derivatives.

Reduction Products: Various amine derivatives.

Substitution Products: Compounds with different functional groups replacing the dimethylamino group.

科学的研究の応用

Scientific Research Applications

1. Pharmaceutical Intermediate

DMCAH serves as a key intermediate in the synthesis of several tyrosine kinase inhibitors, including:

- Afatinib

- Neratinib

These drugs are used to target specific signaling pathways in cancer cells, disrupting their growth and proliferation .

2. Organic Synthesis Reagent

The compound is utilized in organic chemistry for the preparation of novel derivatives such as:

- Pyrazole derivatives

- 6-Heterocycloalkyl quinazoline derivatives

These derivatives have potential applications in drug discovery and development .

Research indicates that DMCAH exhibits significant biological activity, especially as an antitumor agent. Its mechanisms include:

- Inhibition of Tyrosine Kinases : DMCAH and its derivatives can inhibit specific kinases involved in cancer progression, leading to reduced cell viability .

- Induction of Apoptosis : The compound has shown potential to induce programmed cell death in various cancer cell lines .

- Neuroprotective Effects : Preliminary studies suggest that DMCAH may have neuroprotective properties, although further research is required to confirm these effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of DMCAH compared to related compounds:

| Compound Name | Tyrosine Kinase Inhibition | Apoptosis Induction | Neuroprotective Effects |

|---|---|---|---|

| trans-4-Dimethylaminocrotonic Acid HCl | Yes | Yes | Potential |

| Afatinib | Yes | Yes | Limited |

| Neratinib | Yes | Yes | Limited |

This comparison highlights DMCAH's potential advantages over existing therapies .

Case Studies and Research Findings

Recent studies have focused on optimizing the structure-activity relationship (SAR) of DMCAH derivatives to enhance their efficacy against specific kinases. Notable findings include:

- Enhanced Binding Affinity : Modifications to the DMCAH structure have been shown to significantly improve binding affinity to target kinases, resulting in better therapeutic outcomes .

- Favorable Pharmacokinetics : Investigations into the pharmacokinetics of DMCAH reveal favorable absorption and distribution profiles, making it a promising candidate for further development .

作用機序

The mechanism of action of trans-4-Dimethylaminocrotonic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may interact with cellular receptors, modulating their activity and signaling pathways.

類似化合物との比較

Chemical Identity

- CAS Number : 848133-35-7

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- Appearance : White crystalline powder

- Purity : ≥98% (industrial grade) to 99% (AR grade)

- Storage : Room temperature, sealed, dry conditions

Synthesis

The compound is synthesized via a one-pot method:

Bromination : trans-Crotonate reacts with bromosuccinimide to form trans-4-bromocrotonate.

Amination: Dimethylamine is added for condensation to yield trans-4-dimethylaminocrotonate.

Hydrolysis : Alkali hydrolysis followed by hydrochloric acid treatment produces the final product .

Advantages include cost-effectiveness, high yield (~90%), and scalability for industrial production .

Applications Primarily used as a pharmaceutical intermediate, evidenced by its inclusion in catalogs alongside drugs like Cetilistat and Deferasirox .

Comparison with Similar Compounds

The compound is compared to structurally or functionally related hydrochlorides, focusing on molecular properties, synthesis, and applications.

Table 1: Comparative Analysis of Hydrochloride Salts

Key Findings:

Structural Complexity: trans-4-Dimethylaminocrotonic Acid HCl is simpler (6 carbons) compared to alkaloids like Jatrorrhizine (20 carbons) or Yohimbine (21 carbons) . This simplicity facilitates its role as a synthetic intermediate rather than a therapeutic agent.

Synthesis Efficiency: The one-pot method for trans-4-Dimethylaminocrotonic Acid HCl offers higher yield (90%) and scalability compared to plant-derived alkaloids (e.g., Yohimbine HCl), which rely on extraction or multi-step synthesis .

Purity and Handling: Industrial-grade purity (98–99%) for trans-4-Dimethylaminocrotonic Acid HCl contrasts with pharmaceutical-grade standards (e.g., Nicardipine HCl), which require stricter quality control .

Functional Groups and Reactivity: The α,β-unsaturated carboxylic acid group in trans-4-Dimethylaminocrotonic Acid HCl enables Michael addition or nucleophilic reactions, useful in synthesizing complex molecules . Alkaloids like Berberine HCl, however, exhibit planar aromatic systems suited for intercalation (e.g., DNA binding) .

Market Availability: Supplied globally by companies like BLD Pharmatech and ECHEMI, trans-4-Dimethylaminocrotonic Acid HCl is more accessible for industrial use than niche compounds like Nelarabine intermediates .

Research and Industrial Implications

- Stability Considerations: Unlike Nicardipine HCl, which is sensitive to acid degradation , trans-4-Dimethylaminocrotonic Acid HCl’s stability under standard storage conditions supports its use in diverse synthetic protocols .

生物活性

Trans-4-Dimethylaminocrotonic acid hydrochloride (CAS No. 98548-81-3) is an organic compound recognized for its significant biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its mechanisms of action, biological interactions, and potential applications based on recent research findings.

This compound has the chemical formula and a molecular weight of 165.62 g/mol. Its structure features a dimethylamino group, which is crucial for its biological activity.

The primary biological activity of this compound is attributed to its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a pivotal role in the regulation of various cellular processes, including cell proliferation and survival. By inhibiting these enzymes, this compound disrupts critical signaling pathways associated with tumor growth and progression.

Key Mechanisms:

- Inhibition of Tumor Growth : The compound has been shown to induce apoptosis in cancer cells by blocking signals necessary for their proliferation.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, although further research is necessary to elucidate the underlying mechanisms.

Biological Activity Summary

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Tyrosine Kinase Inhibition | Disrupts signaling pathways | Prevents tumor growth |

| Induction of Apoptosis | Triggers programmed cell death | Reduces cancer cell viability |

| Potential Neuroprotection | Unknown mechanisms | May protect neuronal health |

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

- Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability across several cancer cell lines, including breast and lung cancer models. The compound's IC50 values indicate potent inhibitory effects on cell proliferation .

- Animal Models : Research involving animal models has suggested that administration of this compound can lead to reduced tumor sizes and improved survival rates in subjects with induced tumors, supporting its potential as an anticancer agent .

- Neuroprotective Studies : Investigations into the neuroprotective effects have shown that the compound may mitigate oxidative stress in neuronal cells, although specific pathways remain to be fully characterized.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Dimethylaminocrotonic Acid | Similar dimethylamino group | Lacks hydrochloride salt form |

| 3-Dimethylaminopropionic Acid | Propionic acid backbone | Different chain length affects activity |

| N,N-Dimethylglycine | Glycine derivative | Involved in different metabolic pathways |

| trans-3-Dimethylaminocrotonic Acid | Geometric isomer | Different spatial arrangement alters reactivity |

This compound stands out due to its specific configuration and functional groups that enhance its effectiveness as a precursor for pharmaceutical development.

Q & A

Q. What are the standard synthetic routes for this compound, and how are byproducts removed during purification?

- Methodological Answer : A common route involves condensation of dimethylamine with crotonic acid derivatives under acidic conditions, followed by HCl salt formation. Byproducts like unreacted amines or isomerized cis-forms are removed via recrystallization in ethanol/water mixtures or silica gel chromatography. Evidence from analogous syntheses highlights the importance of washing with cold water to eliminate ionic impurities (e.g., diethylammonium chloride) .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its role as a building block for tyrosine kinase inhibitors like afatinib?

- Methodological Answer : The trans-configuration ensures proper spatial alignment for Michael addition reactions during afatinib synthesis. Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiomeric purity, as even minor cis-contamination can reduce drug efficacy. Computational docking studies (e.g., molecular dynamics simulations) further elucidate how stereochemistry affects binding to EGFR kinases .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Accelerated stability studies using HPLC (e.g., C18 columns with UV detection at 254 nm) monitor degradation products like hydrolyzed dimethylamine or decarboxylated derivatives. Conflicting data may arise from buffer interactions; thus, kinetic modeling (e.g., Arrhenius plots) under controlled pH (2–9) and temperature (25–60°C) clarifies degradation pathways. Reference standards and forced degradation protocols improve reproducibility .

Q. How can reaction conditions be optimized to minimize diethylammonium chloride byproducts during esterification of trans-4-dimethylaminocrotonic acid?

- Methodological Answer : In situ monitoring via TLC (silica gel, eluent: ethyl acetate/hexane) identifies early byproduct formation. Adjusting stoichiometry (e.g., limiting HCl catalyst) and employing scavengers like molecular sieves reduces ammonium salt precipitation. Evidence from lidocaine syntheses suggests stepwise washing with saturated NaHCO and brine improves yield .

Data Interpretation and Experimental Design

Q. How do researchers validate the purity of this compound when discrepancies arise between elemental analysis and mass spectrometry?

- Methodological Answer : Cross-validate using complementary techniques:

- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% of theoretical values.

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion ([M+H] at m/z 166.0634) and isotopic patterns.

Discrepancies may indicate hygroscopicity or residual solvents, addressed via Karl Fischer titration or H NMR quantification .

Q. What computational methods predict the compound’s hydrogen-bonding interactions in crystal lattices, and how do they align with experimental XRD data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model lattice energies and H-bond networks. Compare with XRD-derived metrics (e.g., bond lengths, angles) to validate packing efficiency. For example, hydrogen bonds between the hydrochloride and carbonyl oxygen stabilize the crystal structure, as observed in acyl hydrazide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。